molecular formula C10H10CuF6O4 B082293 Copper;1,1,1-trifluoropentane-2,4-dione CAS No. 14324-82-4

Copper;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B082293
CAS No.: 14324-82-4
M. Wt: 371.72 g/mol
InChI Key: DAWRQFGRHOWZRV-UHFFFAOYSA-N
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Scientific Research Applications

Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The kinetic data for the reactions of 1,1,1-trifluoropentane-2,4-dione with various metal ions are consistent with a mechanism in which the metal ion reacts exclusively with the enol tautomer of the β-diketone . The keto-tautomer is inert in all instances .

Safety and Hazards

1,1,1-Trifluoro-2,4-pentanedione is toxic if swallowed and is a flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Copper;1,1,1-trifluoropentane-2,4-dione involves the reaction of copper with 1,1,1-trifluoro-2,4-pentanedione in the presence of a suitable solvent.", "Starting Materials": ["Copper", "1,1,1-trifluoro-2,4-pentanedione", "solvent"], "Reaction": [ "Dissolve 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent", "Add copper powder to the solution and stir the mixture at room temperature for several hours", "Heat the mixture to reflux and continue stirring for several hours", "Cool the mixture to room temperature and filter the resulting solid", "Wash the solid with cold solvent to remove any impurities", "Dry the solid under vacuum to obtain Copper;1,1,1-trifluoropentane-2,4-dione as a yellow powder" ] }

CAS No.

14324-82-4

Molecular Formula

C10H10CuF6O4

Molecular Weight

371.72 g/mol

IUPAC Name

copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3;

InChI Key

DAWRQFGRHOWZRV-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu]

SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu]

Canonical SMILES

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu]

14324-82-4

Pictograms

Irritant

Origin of Product

United States

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